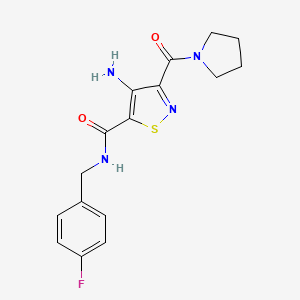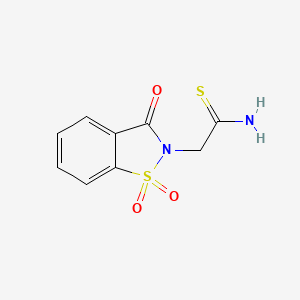
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain two dimethylamino groups attached to a phenyl ring, an ethyl group, and an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The presence of the dimethylamino groups could impart some degree of polarity to the molecule, potentially influencing its reactivity and interactions with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino groups could make the compound somewhat polar, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Polymer Science and Functionalization
One of the applications in polymer science involves the synthesis and functionalization of polymers. For instance, the synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene through a Wittig-type reaction and its use in chain-end functionalization of polymers initiated by alkyllithium demonstrates the utility of dimethylamino substituted compounds in creating polymers with specific end groups. This process yields polymers with aromatic tertiary amine groups, which are significant for further chemical modifications or for enhancing polymer properties such as solubility and interaction with other materials (Jungahn Kim et al., 1998).
Organic Synthesis and Chemical Behavior
In organic synthesis, the chemical behavior of dimethylaminomethylene derivatives towards active methylene reagents has been explored to produce various compounds. For example, the reaction of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one with active methylene reagents under microwave irradiation resulted in the synthesis of pyrazolopyridine derivatives. These compounds have shown significant antioxidant, antitumor, and antimicrobial activities, demonstrating the versatility of dimethylamino-substituted compounds in medicinal chemistry (M. El‐Borai et al., 2013).
Medicinal Chemistry and Drug Design
The optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) showcases another application. Structural requirements for allosteric modulation of CB1 were identified, including the critical chain length and the presence of an amino substituent on the phenyl ring. This research highlights the role of dimethylamino-substituted compounds in designing drugs with potential therapeutic applications (Leepakshi Khurana et al., 2014).
Materials Science and Sensing Applications
In materials science, dimethylamino-substituted compounds are used in the development of sensors. For example, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as photoinitiators for polymerization under various LEDs. These compounds demonstrate the potential for applications in 3D printing and other areas where precise polymerization control is required under light exposure (Jing Zhang et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25(2)19-12-10-18(11-13-19)20(26(3)4)16-24-22(28)21(27)23-15-14-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDSHAVLCRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


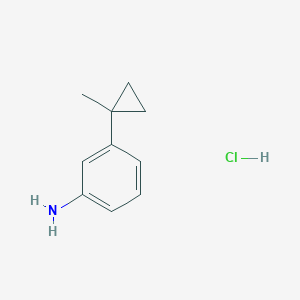
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)
![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)
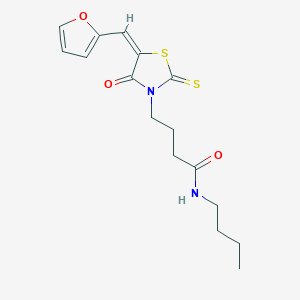

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)
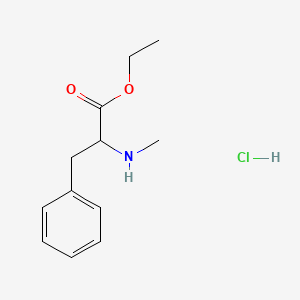
![Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2863627.png)
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)
